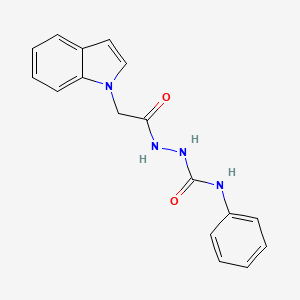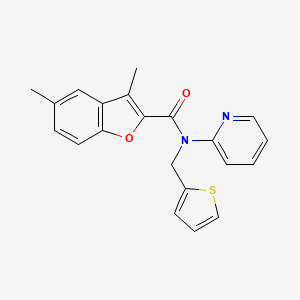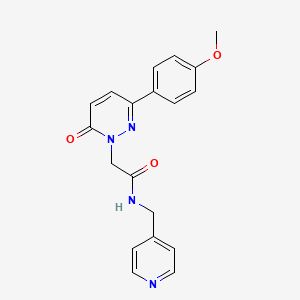![molecular formula C13H13ClN2O3 B4501832 N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycine](/img/structure/B4501832.png)
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycine
Descripción general
Descripción
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a 6-chloroindole moiety linked to a glycine residue via a propanoyl spacer. This structure imparts unique chemical and biological properties to the compound.
Aplicaciones Científicas De Investigación
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycine has several scientific research applications:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycine typically involves the following steps:
Formation of 6-chloroindole: The starting material, 6-chloroindole, can be synthesized through various methods, including the Bischler synthesis, which involves the cyclization of N-alkylanilines with diazo compounds using rhodium or copper catalysis.
Coupling with Glycine: The final step involves coupling the propanoyl intermediate with glycine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycine can undergo various chemical reactions, including:
Substitution: The chloro group on the indole ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: Pd/C, hydrogen gas, ethanol, room temperature.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF), room temperature.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Amino or thio-substituted indole derivatives.
Mecanismo De Acción
The mechanism of action of N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
6-chloroindole: The starting material for the synthesis of N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycine.
Indole-3-carboxaldehyde: Another indole derivative with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure, which combines the 6-chloroindole moiety with a glycine residue. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Propiedades
IUPAC Name |
2-[3-(6-chloroindol-1-yl)propanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-10-2-1-9-3-5-16(11(9)7-10)6-4-12(17)15-8-13(18)19/h1-3,5,7H,4,6,8H2,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYXEEDSODKUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4501758.png)
![2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B4501783.png)
![4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}butanoic acid](/img/structure/B4501784.png)
![4-{[5-(Naphthalen-2-yl)thiophen-2-yl]carbonyl}piperazin-2-one](/img/structure/B4501792.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4501794.png)


![1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}proline](/img/structure/B4501807.png)

![N-[2-(1-methyl-4-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4501815.png)
![2-PHENYL-6-(THIOPHEN-2-YL)-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE](/img/structure/B4501817.png)
![N-[4-(2-methoxyethoxy)phenyl]-2-methylbenzamide](/img/structure/B4501818.png)
![N-{4-[(7-methoxyquinolin-4-yl)amino]phenyl}acetamide](/img/structure/B4501824.png)

